

Application Notes and Protocols for GSK-1482160 in P2X7 Receptor Research

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Compound of Interest

Compound Name: GSK-1482160 (isomer)

Cat. No.: B12423405

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For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK-1482160 is a potent and selective negative allosteric modulator of the P2X7 receptor (P2X7R), a ligand-gated ion channel activated by high concentrations of extracellular adenosine triphosphate (ATP).[1][2] P2X7R activation is implicated in a variety of physiological and pathological processes, including inflammation, neuropathic pain, and neurodegeneration.[3][4] As a negative allosteric modulator, GSK-1482160 reduces the efficacy of ATP at the P2X7 receptor without affecting its affinity.[1][2][5] This compound is orally active and can penetrate the blood-brain barrier, making it a valuable tool for both in vitro and in vivo studies of P2X7R function.[1] Furthermore, its ability to be radiolabeled with isotopes like ^{11}C and ^{18}F allows for in vivo imaging of P2X7R expression using Positron Emission Tomography (PET).[1][6]

These application notes provide a comprehensive overview of GSK-1482160's pharmacological properties and detailed protocols for its use in key experimental models for P2X7 receptor research.

Pharmacological Data

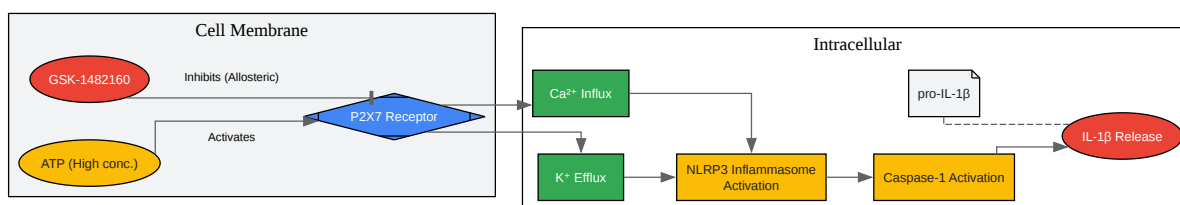
A summary of the key quantitative data for GSK-1482160 is presented below, facilitating the design of experiments and interpretation of results.

Parameter	Species	Value	Assay System	Reference
pIC50	Human	8.5	Functional Assay	[1]
Rat	6.5	Functional Assay	[1]	
Ki	Human	~3 nM	Radioligand Binding Assay	[3]
Human	2.63 ± 0.6 nM	[11C]GSK14821 60 Competition Assay (HEK293-hP2X7R cells)	[3]	
Kd	Human	5.09 ± 0.98 nM	[11C]GSK14821 60 Saturation Binding (HEK293-hP2X7R cells)	[3]
Human	1.15 ± 0.12 nM	[11C]GSK14821 60 Saturation Binding (HEK293-hP2X7R membranes)	[6]	
In Vivo Efficacy	Rat	5-50 mg/kg, p.o.	Chronic Inflammatory Pain Model	[1]
Rat	20 mg/kg, p.o.	Chronic Constriction Injury (CCI) Model	[1]	

Signaling Pathways and Experimental Workflows

P2X7 Receptor Signaling and Inhibition by GSK-1482160

Activation of the P2X7 receptor by high concentrations of extracellular ATP leads to the opening of a non-selective cation channel, resulting in Ca^{2+} influx and K^{+} efflux. This triggers downstream signaling cascades, including the activation of the NLRP3 inflammasome and the subsequent processing and release of pro-inflammatory cytokines such as Interleukin- 1β (IL- 1β). GSK-1482160, as a negative allosteric modulator, binds to a site on the P2X7R distinct from the ATP binding site and reduces the channel's opening probability, thereby inhibiting these downstream effects.

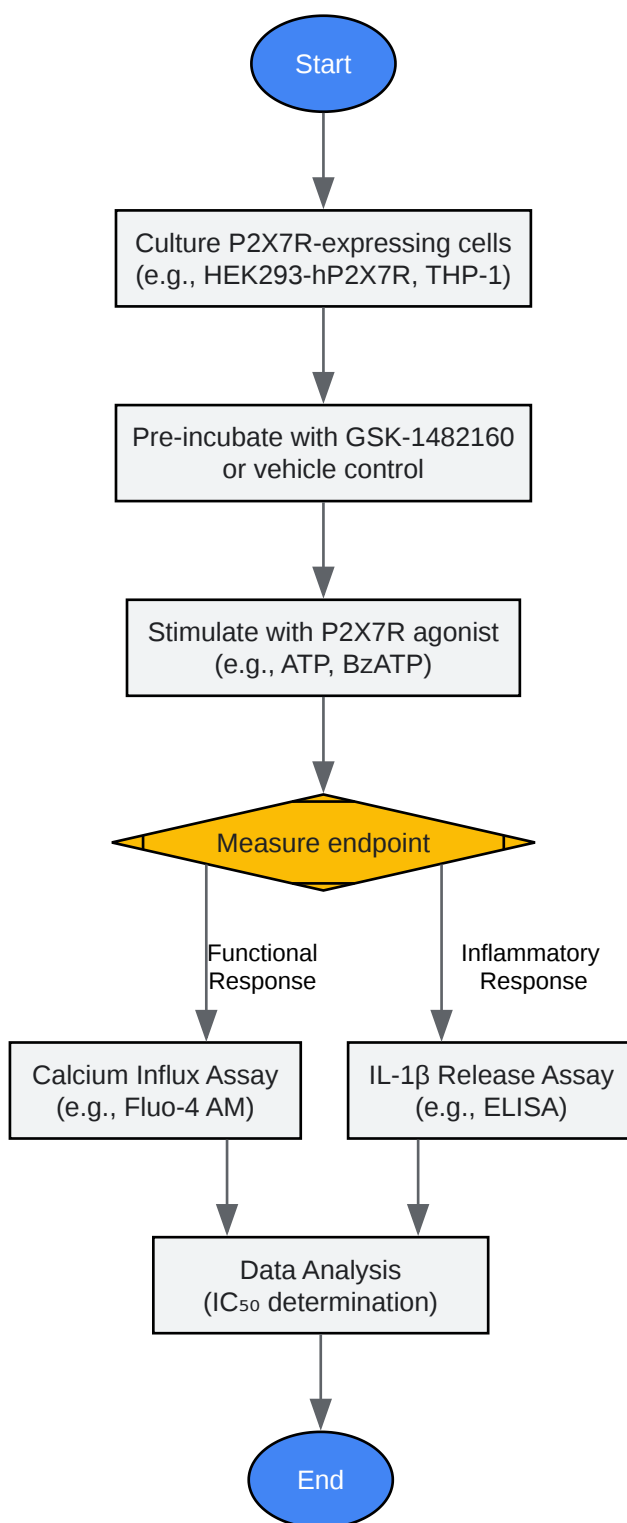


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P2X7R signaling and GSK-1482160 inhibition.

Experimental Workflow for In Vitro Characterization

A typical workflow for characterizing the effect of GSK-1482160 on P2X7R function in vitro involves cell-based assays to measure calcium influx and cytokine release.

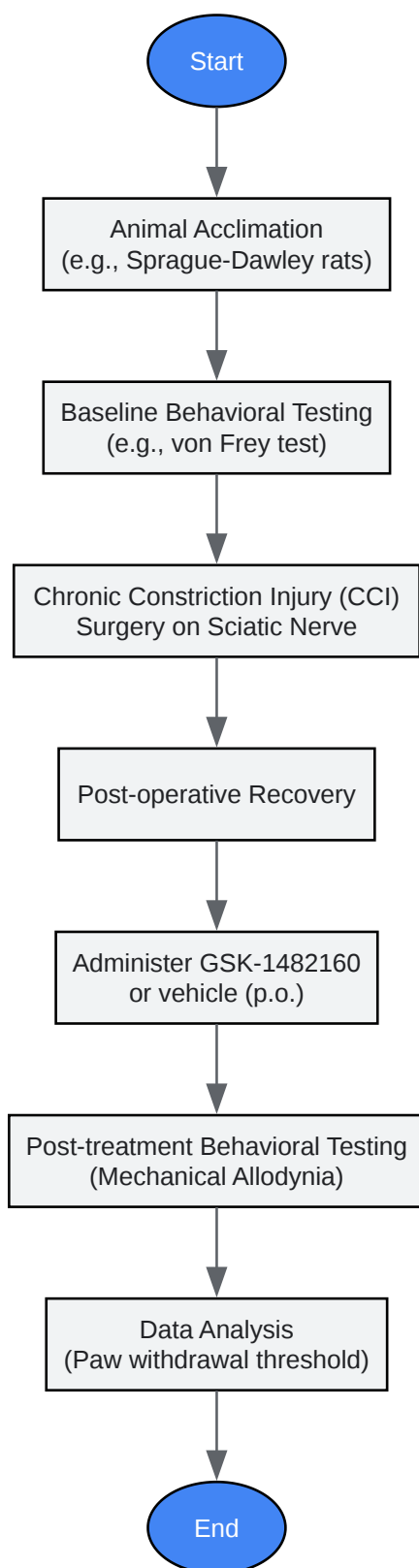


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In vitro characterization workflow.

Experimental Workflow for In Vivo Neuropathic Pain Model

To assess the analgesic potential of GSK-1482160 in vivo, a common model is the chronic constriction injury (CCI) of the sciatic nerve in rodents, followed by behavioral testing for mechanical allodynia.



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